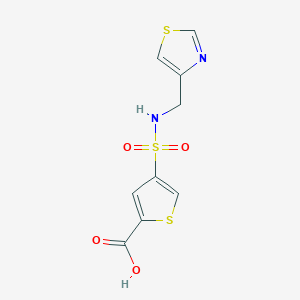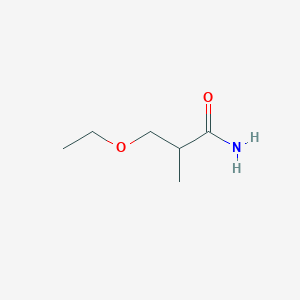![molecular formula C6H7NO B7550151 (1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one, commonly known as tropane, is a bicyclic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that has a unique structure and interesting properties. Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders.
Mécanisme D'action
The mechanism of action of tropane is not fully understood, but it is believed to work by inhibiting the uptake of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which is believed to be due to its ability to block sodium channels in nerve cells.
Biochemical and Physiological Effects:
Tropane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders. Tropane also has a local anesthetic effect, which can reduce pain and discomfort associated with medical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Tropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has potent anticholinergic and analgesic properties. However, tropane also has some limitations for use in lab experiments. It is a toxic compound that can be harmful if not handled properly, and it can also have unwanted side effects on the nervous system.
Orientations Futures
There are several future directions for research on tropane. One area of interest is the development of new synthetic methods for tropane that are more efficient and cost-effective. Another area of interest is the development of new drugs based on the structure of tropane, particularly for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of tropane and its potential side effects.
Méthodes De Synthèse
The synthesis of tropane is a complex process that involves several steps. One of the most common methods used for synthesizing tropane is the Robinson tropinone synthesis. This method involves the condensation of acetone with methylamine to form tropinone, which is then reduced to tropane using sodium borohydride. Another method involves the reaction of cyclohexanone with hydroxylamine to form the oxime, which is then reduced to tropane using lithium aluminum hydride.
Applications De Recherche Scientifique
Tropane has been extensively studied for its potential use in medicine, particularly as a treatment for neurological disorders. It has been shown to have significant anticholinergic activity, which makes it a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Tropane has also been studied for its potential use as a local anesthetic, as it has been shown to have potent analgesic properties.
Propriétés
IUPAC Name |
(1S,5R)-2-azabicyclo[3.2.0]hept-6-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-6-3-4-1-2-5(4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTYLNFBMJQLG-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)


![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)


![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)

